molecular formula C5H9NO4 B556035 D-glutamic acid CAS No. 6893-26-1

D-glutamic acid

Cat. No.: B556035
CAS No.: 6893-26-1
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-GSVOUGTGSA-N
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Description

D-glutamic acid: is an optically active form of glutamic acid, an amino acid that plays a crucial role in various biological processes. It is a non-essential amino acid, meaning that it can be synthesized by the human body. This compound is less common in nature compared to its L-isomer but is found in certain bacterial cell walls and capsules . Its molecular formula is C5H9NO4, and it is known for its role in the synthesis of proteins and neurotransmitters .

Mechanism of Action

Target of Action

D-Glutamic acid is an essential constituent of the bacterial peptidoglycan structure . It interacts with the enzyme this compound-adding enzyme (murD), which incorporates it into the peptidoglycan precursor . In the central nervous system, glutamic acid is the most common excitatory neurotransmitter .

Mode of Action

This compound is added to UDP-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-alanine) by the enzyme murD . This is then incorporated into the peptidoglycan precursor, which forms part of the bacterial cell wall . In the central nervous system, glutamic acid acts as an excitatory neurotransmitter .

Biochemical Pathways

This compound plays a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . It is also involved in the modulation of neuronal transmission and hormonal secretion . After intraperitoneal injection, L-glutamate is catabolized via α-ketoglutarate, whereas D-glutamate is converted to n-pyrrolidone carboxylic acid .

Pharmacokinetics

It is known that this compound is metabolized only by d-aspartate oxidase in mammals . After intraperitoneal injection, L-glutamate is catabolized via α-ketoglutarate, whereas D-glutamate is converted to n-pyrrolidone carboxylic acid .

Result of Action

The action of this compound results in the formation of peptidoglycan, a major component of bacterial cell walls . In the central nervous system, it acts as an excitatory neurotransmitter, influencing various neurological processes .

Biochemical Analysis

Biochemical Properties

D-Glutamic acid plays a significant role in the metabolic processes of proteins in living organisms. It participates in many important chemical reactions in animals, plants, and microorganisms . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is crucial for the metabolic processes.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the metabolism of proteins and sugars, promoting oxidation processes . In the human body, this compound combines with ammonia to form non-toxic glutamine, reducing blood ammonia levels and alleviating symptoms of hepatic coma .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized only by D-aspartate oxidase in mammals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glutamic acid can be synthesized through several methods, including:

Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation due to its cost-effectiveness and efficiency. The fermentation process involves the use of genetically modified strains of bacteria to enhance the yield and stability of the produced glutamic acid .

Chemical Reactions Analysis

Types of Reactions: D-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2R)-2-aminopentanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N
Source PubChem
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Molecular Formula

C5H9NO4
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Related CAS

25104-13-6
Record name Poly(D-glutamic acid)
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DSSTOX Substance ID

DTXSID1048675
Record name D-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name D-Glutamic acid
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Solubility

8.88 mg/mL at 25 °C
Record name D-Glutamic Acid
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CAS No.

6893-26-1
Record name (-)-Glutamic acid
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Record name Glutamic acid D-form
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Record name D-Glutamic acid
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Record name D-GLUTAMIC ACID
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Record name D-Glutamic acid
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Melting Point

201 °C
Record name D-Glutamic Acid
Source DrugBank
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Record name D-Glutamic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two
Name
Poly(Glutamic Acid)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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